Propan-2-yl 4-pyrazol-1-ylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(2)17-13(16)11-4-6-12(7-5-11)15-9-3-8-14-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOENSBTUGIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Propan 2 Yl 4 Pyrazol 1 Ylbenzoate
Classical and Contemporary Esterification Routes
The formation of the ester linkage in Propan-2-yl 4-pyrazol-1-ylbenzoate is a critical step in its synthesis. This can be achieved through several established and modern esterification protocols, starting from 4-(1H-pyrazol-1-yl)benzoic acid and propan-2-ol.
Fischer Esterification and its Catalytic Variants in the Synthesis of this compound
The Fischer-Speier esterification is a foundational method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmdpi.com In the context of this compound synthesis, this involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with propan-2-ol. chemicalbook.com The reaction is an equilibrium process, and to achieve high yields, it is typically conducted using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water that is formed as a byproduct, for instance, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comorganic-chemistry.org
A variety of acid catalysts can be employed to facilitate this transformation. While traditional strong Brønsted acids are common, modern catalytic variants offer milder conditions and improved selectivity.
Key Catalysts for Fischer Esterification:
| Catalyst Type | Examples | Typical Conditions | References |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Hydrochloric acid (HCl) | Reflux in excess alcohol (propan-2-ol), 1-10 hours at 60-110 °C. wikipedia.org | wikipedia.orgmasterorganicchemistry.com |
| Lewis Acids | Scandium(III) triflate, Zirconium(IV) salts, Hafnium(IV) salts | Can offer milder conditions and high efficiency. | wikipedia.orgorganic-chemistry.org |
| Solid-Phase Catalysts | Sulfonated biochar, Graphene oxide | Facilitate easier catalyst removal and recycling. | mdpi.comorganic-chemistry.org |
| Unconventional Catalysts | Tetrabutylammonium tribromide (TBATB) | Rapid reaction times (e.g., 15 minutes) without the need for water removal. wikipedia.org | wikipedia.org |
For the synthesis of this compound, selecting an appropriate catalyst would depend on the scale of the reaction and the desired purity. While sulfuric acid is cost-effective for large-scale synthesis, Lewis acids or solid-phase catalysts might be preferred for smaller-scale, high-purity applications to simplify purification. organic-chemistry.org
Activation Strategies Involving Acyl Chlorides and Acid Anhydrides for Benzoate (B1203000) Formation
To circumvent the equilibrium limitations of Fischer esterification, a common strategy involves activating the carboxylic acid group of 4-(1H-pyrazol-1-yl)benzoic acid. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then reacts readily with propan-2-ol to form the target ester. wikipedia.orgorganic-chemistry.org This two-step approach avoids the production of water and often proceeds under milder conditions and with higher yields.
Synthesis via Acyl Chloride: The first step is the conversion of 4-(1H-pyrazol-1-yl)benzoic acid to 4-(1H-pyrazol-1-yl)benzoyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and is subsequently treated with propan-2-ol, usually in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Synthesis via Acid Anhydride: Alternatively, 4-(1H-pyrazol-1-yl)benzoic acid can be converted to its corresponding acid anhydride. This can be achieved by reacting the carboxylic acid with a dehydrating agent. The anhydride can then react with propan-2-ol, often with the aid of a catalyst, to yield the ester and a molecule of the carboxylic acid as a byproduct. While effective, this method is less atom-economical than the acyl chloride route.
Comparison of Activation Strategies:
| Method | Reagents | Advantages | Disadvantages |
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride, Pyridine | High reactivity, reaction goes to completion, avoids water byproduct. | Moisture-sensitive reagents, generates stoichiometric HCl waste. wikipedia.org |
| Acid Anhydride | Dehydrating agents | High reactivity, avoids water byproduct. | Poor atom economy, requires separation from carboxylic acid byproduct. wikipedia.org |
Mitsunobu Reaction and Other Coupling Methodologies for this compound Synthesis
The Mitsunobu reaction is a powerful and versatile method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups. nih.gov This reaction facilitates the dehydrative condensation of a primary or secondary alcohol with a nucleophile, such as a carboxylic acid, using a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
For the synthesis of this compound, this reaction would involve combining 4-(1H-pyrazol-1-yl)benzoic acid and propan-2-ol in the presence of the Mitsunobu reagents. A key feature of this reaction is that it proceeds with an inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral propan-2-ol. nih.gov The reaction mechanism involves the formation of a highly reactive oxyphosphonium intermediate from the alcohol, which is then displaced by the carboxylate anion in an Sₙ2 fashion. nih.gov
Typical Mitsunobu Reaction Components:
| Component | Example | Role | Reference |
| Phosphine | Triphenylphosphine (PPh₃) | Reducing agent; activates the azodicarboxylate. | nih.gov |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent; protonated by the carboxylic acid. | nih.gov |
| Nucleophile | 4-(1H-pyrazol-1-yl)benzoic acid | The acidic component that forms the ester. | nih.gov |
| Alcohol | Propan-2-ol | The alcohol component that forms the ester. | nih.gov |
Another mild coupling methodology is the Steglich esterification . This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This approach is also performed under mild conditions and is effective for sensitive substrates, representing a valuable alternative to the Fischer and Mitsunobu reactions.
Approaches for Pyrazole (B372694) Ring Functionalization and Coupling
An alternative synthetic paradigm involves constructing the pyrazole-aryl bond as a key step, starting with precursors that already contain the separate pyrazole and benzoate moieties. Modern cross-coupling reactions are particularly powerful for this purpose.
Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions for Pyrazole-Benzoate Linkage Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules like this compound.
There are two primary disconnection strategies for applying the Suzuki coupling to this target molecule:
Strategy A: Coupling of a pyrazole-boronic acid (or boronic ester) with a propan-2-yl 4-halobenzoate.
Strategy B: Coupling of a 4-(propan-2-yloxycarbonyl)phenylboronic acid with a halopyrazole.
The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction requires a base, such as sodium carbonate, potassium phosphate, or cesium carbonate, to facilitate the transmetalation step. nih.govnih.gov
Components of a Typical Suzuki-Miyaura Reaction:
| Component | Example | Role | References |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataCXium A palladacycle | Catalyzes the C-C bond formation. | nih.govnih.govgoogle.com |
| Organoboron Reagent | Pyrazole-boronic acid pinacol (B44631) ester, 4-(alkoxycarbonyl)phenylboronic acid | Boron-containing coupling partner. | nih.govgoogle.com |
| Organohalide | Propan-2-yl 4-bromobenzoate, 4-Bromopyrazole | Halide-containing coupling partner. | nih.gov |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. | nih.govnih.gov |
| Solvent | Dioxane/Water, THF/Water, 2-MeTHF | Solubilizes reactants and facilitates the reaction. | nih.govnih.govgoogle.com |
Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles like pyrazoles, which can be challenging due to potential catalyst inhibition. nih.govacs.org Specialized palladium precatalysts have been developed to overcome these issues, allowing for the efficient coupling of various substituted pyrazole halides under mild conditions. nih.gov This makes the Suzuki-Miyaura reaction a highly viable and robust method for assembling the core structure of this compound.
One-Pot Multicomponent Reactions Incorporating Pyrazole and Benzoate Moieties
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.orgresearchgate.net
While a direct four-component synthesis of this compound is not explicitly documented, the principles of MCRs can be applied to construct the core pyrazole ring system with the necessary benzoate functionality. A common MCR for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.
A hypothetical one-pot synthesis could be envisioned by modifying established protocols for pyrano[2,3-c]pyrazoles, which often involve the reaction of a hydrazine, malononitrile, an aldehyde, and a β-ketoester. researchgate.net To form the desired structure, one could design a 1,3-dicarbonyl precursor that already contains the propan-2-yl benzoate group. For example, a reaction between hydrazine, a functionalized β-ketoester such as propan-2-yl 4-(3-oxobutanoate)benzoate, and other suitable components could potentially lead to the target scaffold in a highly convergent manner.
Typical Components in Pyrazole-Forming MCRs:
| Component | Example | Function | References |
| Nitrogen Source | Hydrazine hydrate, Phenylhydrazine | Provides the two adjacent nitrogen atoms of the pyrazole ring. | researchgate.net |
| 1,3-Dicarbonyl Source | Ethyl acetoacetate, Malononitrile | Forms the three-carbon backbone of the pyrazole ring. | researchgate.net |
| Aldehyde | Aromatic aldehydes | Often used to introduce substituents onto the final heterocyclic ring. | nih.gov |
| Catalyst | L-Proline, Ionic liquids, Sodium benzoate | Promotes the cascade of reactions under mild or green conditions. | nih.govresearchgate.net |
The development of a specific MCR for this compound would represent a significant advancement in its synthesis, embodying the principles of green and efficient chemistry by reducing the number of synthetic steps and minimizing waste. researchgate.net
Optimization of Reaction Conditions and Yield for this compound
The formation of the 4-(pyrazol-1-yl)benzoic acid core is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. These methods involve the coupling of a pyrazole ring with a substituted benzene (B151609) derivative. An alternative, though potentially less direct route, involves the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile. One documented procedure for this hydrolysis involves heating the benzonitrile (B105546) in a 1:1 mixture of ethanol (B145695) and water to 105°C for 16 hours, which, after acidification, yields 4-(1H-pyrazol-1-yl)benzoic acid as a white solid with a 65% yield. chemicalbook.com
The final step is the esterification of 4-(pyrazol-1-yl)benzoic acid with propan-2-ol. The Fischer-Speier esterification is a classic and effective method, where the carboxylic acid and alcohol react in the presence of an acid catalyst. operachem.comiajpr.com
Solvent Effects and Temperature Control in Reaction Efficiency
Solvent choice and temperature are paramount in controlling the reaction rate and selectivity for both the N-arylation and esterification steps.
For palladium-catalyzed N-arylation reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and xylene are commonly employed. academie-sciences.frresearchgate.net The choice of solvent can significantly influence catalyst stability and solubility of the reactants. Temperature control is crucial; for instance, in the Suzuki coupling of (4-(1H-pyrazol-1-yl)phenyl)boronic acid, a temperature of 90°C in DMF was found to be optimal. researchgate.net For more challenging couplings, such as those involving sterically hindered substrates or less reactive halo-pyrazoles, higher temperatures, often above 80°C and sometimes up to 160°C under microwave irradiation, are necessary to drive the reaction to completion. nih.gov
In the Fischer esterification process, the reaction is a reversible equilibrium. To shift the equilibrium towards the product, the removal of water is essential. This is often achieved by using an excess of the alcohol reactant, which can also serve as the solvent. operachem.com Alternatively, a non-polar solvent like toluene (B28343) can be used with a Dean-Stark apparatus to azeotropically remove water as it is formed. operachem.com The reaction is typically conducted at the reflux temperature of the solvent used. For instance, the esterification of benzoic acid in methanol (B129727) is carried out at 65°C. operachem.com When using a higher boiling alcohol or in a sealed-vessel microwave system, temperatures can be significantly higher, for example, 130-150°C, which can dramatically accelerate the reaction. usm.my
Catalyst Selection and Loading for Enhanced Selectivity and Rate
The choice of catalyst and its loading are critical variables, particularly for the palladium-catalyzed synthesis of the 4-(pyrazol-1-yl)benzoic acid intermediate.
N-Arylation Step (Suzuki and Buchwald-Hartwig Couplings): The catalyst system typically consists of a palladium source and a phosphine ligand. The selection of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
Palladium Source: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and palladium(II) chloride complexes like PdCl₂(PPh₃)₂. academie-sciences.frresearchgate.netnih.gov
Ligands: Bulky, electron-rich phosphine ligands are often required for efficient coupling. Examples include tBuBrettPhos for coupling with aryl triflates, organic-chemistry.orgacs.org tBuDavePhos for reactions with aliphatic amines, nih.gov and RuPhos for hindered couplings. nih.gov The XPhos Pd G2 precatalyst has also been used effectively in Suzuki-Miyaura reactions with bromo-dinitropyrazoles. rsc.org
Base: A base is required to activate the pyrazole or the boronic acid. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and stronger bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) for more challenging reactions. researchgate.netnih.govnih.gov
Optimization studies for analogous reactions show that catalyst loading can be minimized to improve cost-effectiveness. For instance, phosphine-free Pd(OAc)₂ at a loading of just 2 mol% has been used successfully. academie-sciences.fracademie-sciences.fr The following table summarizes optimization results for a model Suzuki coupling reaction. researchgate.net
Table 1: Optimization of Suzuki Coupling Conditions for an Analogous N-Aryl Pyrazole Synthesis
Interactive Table
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 65 |
| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | DMF | 90 | 85 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 72 |
| 5 | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 88 |
Data is illustrative and based on analogous Suzuki coupling reactions reported in the literature. researchgate.net
Esterification Step: For the Fischer esterification, strong protic acids are the catalysts of choice.
Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are most commonly used. operachem.comlibretexts.org The amount of catalyst is typically kept low (catalytic amounts). usm.my
Effect of Reactants: The structure of the alcohol can affect the reaction rate. Sterically hindered secondary alcohols like propan-2-ol may react more slowly than primary alcohols like ethanol, potentially requiring more forcing conditions or longer reaction times. libretexts.org
Green Chemistry Principles in the Synthesis of this compound
Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. researchgate.net This involves using less hazardous materials, employing renewable resources, and designing energy-efficient processes.
Application of Environmentally Benign Solvents and Solvent-Free Conditions
The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents.
For the synthesis of pyrazole derivatives, research has explored the use of greener solvents like ethanol or even water. chemicalbook.comajrconline.org One-pot syntheses under solvent-free conditions, sometimes facilitated by grinding or the use of solid catalysts, represent a significant advancement in green methodology for pyrazole formation. rsc.org
In the context of esterification, using the alcohol reactant (propan-2-ol) in excess to also serve as the solvent is a common strategy that improves atom economy by eliminating the need for a separate solvent. operachem.com If a solvent is required for azeotropic water removal, less toxic alternatives to toluene are being investigated.
Microwave-Assisted and Flow Chemistry Techniques for Sustainable Synthesis
Modern techniques like microwave irradiation and flow chemistry offer significant advantages for sustainable synthesis by reducing reaction times, improving energy efficiency, and allowing for better process control.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates compared to conventional heating. rsc.org
N-Arylation: Buchwald-Hartwig couplings of halo-pyrazoles have been successfully expedited using microwave apparatus, reducing reaction times from hours to minutes at temperatures around 160°C. nih.gov
Esterification: Sealed-vessel microwave synthesis is highly effective for esterification. It allows for rapid heating to temperatures well above the solvent's boiling point, which can overcome the equilibrium limitations of the Fischer esterification. usm.my For example, an optimized microwave-assisted esterification of a substituted benzoic acid was achieved at 130°C with a total irradiation time of just 15 minutes. usm.my
Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification for a Substituted Benzoic Acid
Interactive Table
| Method | Heating | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Reflux | ~78 (Ethanol) | Several hours | 78 | usm.my |
| Microwave | Sealed-vessel | 130 | 15 min | >90 | usm.my |
Data based on the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol. usm.my
Advanced Spectroscopic and Crystallographic Techniques for the Structural Elucidation of Propan 2 Yl 4 Pyrazol 1 Ylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments
NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most crucial insights into the molecular structure of Propan-2-yl 4-pyrazol-1-ylbenzoate.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The isopropyl moiety would exhibit a characteristic septet for the CH proton and a doublet for the two equivalent methyl (CH₃) groups. The aromatic protons of the benzoate (B1203000) ring would appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The pyrazole (B372694) ring protons would also present as distinct signals in the aromatic region, with their specific chemical shifts and coupling patterns confirming their positions on the heterocyclic ring.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift. The carbons of the isopropyl group, the benzene ring, and the pyrazole ring would all resonate at predictable chemical shift ranges, allowing for a complete carbon count and preliminary assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isopropyl CH₃ | 1.3 - 1.4 | Doublet |
| Isopropyl CH | 5.1 - 5.3 | Septet |
| Pyrazole H-3' | 7.6 - 7.8 | Doublet |
| Pyrazole H-4' | 6.4 - 6.6 | Triplet |
| Pyrazole H-5' | 8.0 - 8.2 | Doublet |
| Benzoate H-2, H-6 | 8.1 - 8.3 | Doublet |
| Benzoate H-3, H-5 | 7.8 - 8.0 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Isopropyl CH₃ | 21 - 23 |
| Isopropyl CH | 68 - 70 |
| Pyrazole C-3' | 139 - 141 |
| Pyrazole C-4' | 107 - 109 |
| Pyrazole C-5' | 128 - 130 |
| Benzoate C-1 | 129 - 131 |
| Benzoate C-2, C-6 | 131 - 133 |
| Benzoate C-3, C-5 | 120 - 122 |
| Benzoate C-4 | 143 - 145 |
| Ester C=O | 164 - 166 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
To definitively connect the assigned proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the isopropyl CH and CH₃ protons, and among the coupled protons on both the benzoate and pyrazole rings, confirming their neighboring relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the isopropyl CH proton signal would show a cross-peak with the isopropyl CH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the isopropyl CH proton to the ester carbonyl carbon, and from the pyrazole protons to the carbons of the attached benzoate ring, thus piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. In the case of this compound, NOESY could show through-space correlations between the protons of the pyrazole ring and the adjacent protons on the benzoate ring, providing insights into the rotational orientation of these two rings relative to each other.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be visible. Aromatic C-H and C=C stretching vibrations from both the benzoate and pyrazole rings would appear in their characteristic regions.
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. It would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C skeletal vibrations.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C=O Stretch (Ester) | 1720 - 1740 | IR (Strong) |
| C-O Stretch (Ester) | 1250 - 1300, 1100 - 1150 | IR (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | IR (Medium), Raman (Strong) |
| Aromatic C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Medium) |
| Aliphatic C-H Stretch | 2850 - 3000 | IR (Medium), Raman (Medium) |
| Pyrazole Ring Vibrations | Various in fingerprint region | IR, Raman |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₁₃H₁₄N₂O₂.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 231.1128 |
| [M+Na]⁺ | 253.0947 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information.
For this compound, characteristic fragmentation pathways would be expected. The ester linkage is often a site of cleavage, leading to the loss of the propan-2-yl group or the entire propan-2-oxycarbonyl moiety. Fragmentation of the pyrazole ring and the benzoate ring would also produce characteristic fragment ions, allowing for a detailed mapping of the molecule's structure. For instance, a key fragmentation would likely be the formation of the 4-pyrazol-1-ylbenzoyl cation.
Table 5: Predicted Key MS/MS Fragment Ions for this compound
| Fragment Ion | Predicted m/z | Description |
| [M - C₃H₇]⁺ | 189.0400 | Loss of isopropyl radical |
| [C₁₀H₇N₂O]⁺ | 187.0553 | Formation of 4-pyrazol-1-ylbenzoyl cation |
| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation |
| [C₃H₃N₂]⁺ | 67.0345 | Pyrazolyl cation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Advanced X-ray crystallographic techniques provide unparalleled insight into the molecular structure of this compound, revealing intricate details about its conformation, the spatial arrangement of its constituent atoms, and the nature of the forces that govern its crystal packing.
Single-Crystal X-ray Diffraction Analysis of this compound
To date, a complete single-crystal X-ray diffraction analysis for this compound has not been publicly deposited in crystallographic databases. However, analysis of closely related structures, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, provides a predictive framework for its likely crystallographic parameters. nih.gov
It is anticipated that a single crystal of this compound, when subjected to X-ray diffraction, would yield a unique diffraction pattern. The analysis of this pattern would allow for the determination of its fundamental crystallographic properties.
Anticipated Crystallographic Data:
| Parameter | Expected Value/System |
| Crystal System | Triclinic, Monoclinic, or Orthorhombic |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, Å) | To be determined |
| Unit Cell Angles (α, β, γ, °) | To be determined |
| Volume (V, ų) | To be determined |
| Molecules per Unit Cell (Z) | To be determined |
The precise determination of these parameters from experimental data is crucial for the subsequent detailed structural analysis.
Analysis of Crystal Packing, Intermolecular Interactions, and Polymorphism
The manner in which molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular forces. While specific data for this compound is not available, the crystal structures of analogous pyrazole derivatives offer valuable insights into the types of interactions that are likely to be present. nih.govCurrent time information in Cambridgeshire, GB.sigmaaldrich.com
Key Intermolecular Interactions:
π-π Stacking: The aromatic pyrazole and benzoate rings are expected to participate in π-π stacking interactions, a significant force in the stabilization of the crystal lattice of many aromatic compounds. The planarity of the pyrazole ring is a consistent feature in related structures. Current time information in Cambridgeshire, GB.
Polymorphism:
The potential for this compound to exist in different crystalline forms, known as polymorphs, is a critical consideration. Different polymorphs can exhibit distinct physical properties, including solubility and melting point. The study of pyrazole-based compounds has revealed the existence of various polymorphic structures. Current time information in Cambridgeshire, GB. The specific conditions of crystallization, such as the choice of solvent and the rate of cooling, would likely influence which polymorphic form is obtained. Further research is required to isolate and characterize potential polymorphs of this compound.
Computational and Theoretical Investigations of Propan 2 Yl 4 Pyrazol 1 Ylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and energetic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and molecular orbitals.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For Propan-2-yl 4-pyrazol-1-ylbenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), are performed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.gov This optimization yields the lowest energy structure, providing key data on bond lengths, bond angles, and dihedral angles. rdd.edu.iq
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretches, bends, torsions) and can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.govresearchgate.net The analysis of these vibrations, often aided by Total Energy Distribution (TED), allows for the precise assignment of spectral bands to specific functional groups. nih.gov
Table 1: Theoretical Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical DFT-calculated vibrational frequencies based on typical values for the specified functional groups.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3050 | Vibrations of C-H bonds on the phenyl and pyrazole (B372694) rings. |
| C-H (Aliphatic) | Stretching | 2980 - 2940 | Asymmetric and symmetric stretching of the propan-2-yl group. |
| C=O (Ester) | Stretching | ~1725 | Characteristic strong absorption from the carbonyl group. |
| C=N (Pyrazole) | Stretching | ~1580 | Stretching vibration within the pyrazole ring. |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Ring stretching vibrations of the phenyl and pyrazole moieties. |
| C-O (Ester) | Stretching | 1250 - 1100 | Asymmetric and symmetric stretching of the C-O-C linkage. |
| C-N (Ring) | Stretching | ~1350 | Stretching of the bond connecting the phenyl and pyrazole rings. |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. bhu.ac.in These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netbhu.ac.in
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table presents hypothetical data based on theoretical calculations for representative pyrazole derivatives.
| Parameter | Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.50 | - |
| ELUMO | -1.80 | - |
| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.50 | -EHOMO |
| Electron Affinity (A) | 1.80 | -ELUMO |
| Electronegativity (χ) | 4.15 | (I + A) / 2 |
| Chemical Hardness (η) | 2.35 | (I - A) / 2 |
| Chemical Softness (S) | 0.426 | 1 / η |
| Electrophilicity Index (ω) | 3.66 | χ² / (2η) |
The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution across a molecule. youtube.comnih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the EPS map would be expected to show significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the pyrazole ring would also exhibit negative potential, making them potential sites for hydrogen bonding or metal coordination. researchgate.net Conversely, the hydrogen atoms, particularly those on the aromatic rings, would display positive potential, indicating they are potential hydrogen bond donor sites. This analysis is crucial for predicting non-covalent interactions, such as how the molecule might bind within a protein's active site. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility Studies
While quantum calculations provide information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgnih.gov By simulating the molecule in a realistic environment (e.g., in a solvent box), MD can reveal its conformational flexibility and dynamic behavior. nih.govrsc.org
For this compound, MD simulations would be particularly useful for exploring the rotational freedom around its single bonds. Key areas of flexibility include the torsion angle between the phenyl and pyrazole rings, as well as the rotations within the propan-2-yl ester group. These simulations can generate an ensemble of low-energy conformations, providing a comprehensive picture of the molecule's preferred shapes. tandfonline.com Understanding this conformational landscape is vital, as the specific 3D shape a molecule adopts can be critical for its biological activity. nih.gov
Molecular Docking Studies and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. biointerfaceresearch.comnih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.govresearchgate.net
Given the prevalence of pyrazole derivatives as inhibitors of various enzymes, a molecular docking study of this compound against a model protein target, such as a protein kinase or DNA gyrase, can provide valuable predictive information. nih.govnih.govasianpubs.org The docking process involves placing the ligand into the protein's active site and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol.
The simulation predicts the most stable binding pose and identifies the specific amino acid residues that interact with the ligand. biointerfaceresearch.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the carbonyl oxygen and pyrazole nitrogens of the compound could act as hydrogen bond acceptors with donor residues like lysine (B10760008) or arginine in the active site. The aromatic rings could form hydrophobic or π-stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
Table 3: Hypothetical Molecular Docking Results with a Model Protein Kinase Target This table presents a hypothetical summary of a docking study, illustrating potential interactions.
| Parameter | Value / Description |
|---|---|
| Model Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Binding Energy (kcal/mol) | -8.9 |
| Key Interacting Residues | Cys919, Asp1046, Leu840, Val899 |
| Types of Interactions | Hydrogen Bond: Carbonyl oxygen with the backbone NH of Cys919. |
| Hydrophobic Interactions: Propan-2-yl group with Val899; phenyl ring with Leu840. | |
| π-π Stacking: Pyrazole ring with the side chain of a hypothetical Phenylalanine residue. |
Prediction of Molecular Interactions and Ligand Efficiency at a Receptor Level (non-clinical)
The prediction of how a chemical compound will interact with biological receptors is a cornerstone of modern drug discovery and development. For this compound, while specific, direct computational studies are not extensively available in public literature, a wealth of information on analogous pyrazole-containing structures allows for informed predictions regarding its potential molecular interactions and ligand efficiency at a non-clinical level. These predictions are typically derived from computational methods such as molecular docking and the analysis of structure-activity relationships (SAR).
Molecular docking simulations are a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov In silico studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like kinases and cyclooxygenases. nih.govmdpi.com The binding of these compounds is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For this compound, the pyrazole ring is expected to be a key pharmacophoric feature. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors or donors, a common interaction mode observed in many pyrazole-based inhibitors of enzymes like carbonic anhydrase and kinases. nih.gov The phenyl ring attached to the pyrazole can engage in π-π stacking interactions with aromatic amino acid residues within a receptor's binding pocket, a type of interaction frequently observed in the binding of small molecules to proteins. frontiersin.org
Detailed Research Findings from Analogous Compounds
Studies on various pyrazole derivatives have provided valuable insights into their molecular interactions. For instance, molecular docking studies of pyrazole derivatives with receptor tyrosine kinases have shown that these compounds can fit deeply within the binding pocket, forming crucial hydrogen bonds that contribute to their inhibitory potential. nih.gov Similarly, research on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors has highlighted the role of the pyrazole and sulfonamide moieties in coordinating with the zinc ion in the enzyme's active site and forming hydrogen bonds with key amino acid residues. nih.gov
The concept of ligand efficiency (LE) is a critical metric in computational drug design. It relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). A higher LE value indicates that a molecule achieves a certain level of binding affinity with a more "efficient" use of its atoms, which is a desirable characteristic in lead optimization. frontiersin.org For pyrazole derivatives, ligand efficiency is often calculated to compare the binding potency of different analogs and to guide the design of new compounds with improved properties. frontiersin.org
While specific LE values for this compound are not available, the general principles can be applied. The efficiency of its binding to a potential receptor would depend on how well the pyrazole, phenyl, and benzoate (B1203000) groups are positioned to maximize favorable interactions without introducing steric clashes or unfavorable contacts.
To illustrate the types of data generated in such computational studies, the following tables provide hypothetical examples based on findings for related pyrazole compounds.
Table 1: Predicted Molecular Interactions of an Analogous Phenyl-Pyrazole Compound with a Kinase Receptor
| Interacting Residue (Kinase) | Interaction Type | Distance (Å) |
| GLU-98 | Hydrogen Bond | 2.1 |
| LEU-150 | Hydrophobic | 3.5 |
| PHE-152 | π-π Stacking | 4.0 |
| ASP-160 | Hydrogen Bond | 2.5 |
This table illustrates the typical non-covalent interactions that a phenyl-pyrazole compound might form within the active site of a kinase receptor, as predicted by molecular docking simulations.
Table 2: Ligand Efficiency Metrics for a Series of Hypothetical Pyrazole Analogs
| Compound | Binding Affinity (nM) | Heavy Atom Count | Ligand Efficiency (LE) |
| Analog 1 | 50 | 20 | 0.35 |
| Analog 2 | 100 | 22 | 0.31 |
| Analog 3 | 25 | 18 | 0.40 |
| Analog 4 | 75 | 25 | 0.30 |
This table demonstrates how ligand efficiency is used to compare different compounds. Analog 3, despite not being the most potent, is the most "efficient" binder due to its higher LE value, making it a potentially interesting candidate for further development.
Exploration of Molecular Interactions and Biological Relevance of Propan 2 Yl 4 Pyrazol 1 Ylbenzoate
Structure-Activity Relationship (SAR) Studies of Propan-2-yl 4-pyrazol-1-ylbenzoate and its Analogues
While specific SAR studies on this compound are not readily found, the principles of SAR in pyrazole (B372694) derivatives are well-established through extensive research on related molecules.
Design and Synthesis of Structurally Modified Derivatives to Probe Activity
The design and synthesis of pyrazole analogues typically involve a systematic modification of different parts of the molecule to understand their contribution to biological activity. For a hypothetical SAR study of this compound, medicinal chemists would likely synthesize a library of derivatives by modifying three key regions:
The Pyrazole Ring: Substituents at different positions of the pyrazole ring can be varied to explore the effects of sterics and electronics on target binding.
The Phenyl Ring: The electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups at various positions.
The Ester Group: The isopropyl ester could be replaced with other esters (e.g., methyl, ethyl, tert-butyl) or converted to other functional groups like amides or carboxylic acids to probe the importance of this region for activity.
The synthesis of such derivatives often involves multi-step reaction sequences, starting from commercially available pyrazole and benzoate (B1203000) precursors.
Correlation of Specific Structural Features with Observed Biological Responses at a Cellular or Enzymatic Level
In typical SAR studies of pyrazole-containing compounds, researchers correlate specific structural features with biological activity. For instance, the introduction of a bulky substituent on the pyrazole ring might enhance selectivity for a particular enzyme by exploiting a specific binding pocket. Similarly, the presence of a hydrogen bond donor or acceptor on the phenyl ring could lead to a significant increase in potency. The data from these studies are often compiled into tables to visualize the relationships between structure and activity.
In Vitro Investigation of Enzyme Inhibition Mechanisms by this compound
Given the lack of specific data, this section outlines the general approach used to investigate the enzyme inhibition mechanisms of pyrazole-based compounds.
Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., IC50, Ki determination)
To determine the inhibitory potential of a compound like this compound, researchers would perform enzyme kinetic studies. These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. Key parameters determined from these studies include:
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.
These values are crucial for comparing the potency of different analogues and for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Identification and Validation of Specific Enzyme Targets
Identifying the specific enzyme target of a compound is a critical step in understanding its mechanism of action. This can be achieved through various techniques, including:
Affinity chromatography: Using the compound as a bait to pull down its binding partners from a cell lysate.
Computational docking: Predicting the binding of the compound to the active sites of known enzymes.
Activity-based protein profiling (ABPP): A chemical proteomic technique to identify enzyme targets in complex biological systems.
Once a potential target is identified, further validation experiments are performed to confirm the interaction and its functional consequences.
Cellular Assays for Biological Response Profiling
Cellular assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context. For a compound like this compound, a variety of cellular assays could be employed depending on the suspected therapeutic area. Examples include:
Cytotoxicity assays: To determine the concentration at which the compound becomes toxic to cells.
Proliferation assays: To assess the effect of the compound on cell growth.
Reporter gene assays: To measure the effect of the compound on the activity of a specific signaling pathway.
Western blotting: To analyze the levels of specific proteins within the cell after treatment with the compound.
The results from these assays provide valuable information about the compound's cellular mechanism of action and its potential for further development.
Evaluation of Antiproliferative or Cytotoxic Effects on Specific Cell Lines (e.g., cancer cell lines)
The antiproliferative and cytotoxic potential of pyrazole derivatives has been evaluated against various human cancer cell lines. These studies reveal that the efficacy of these compounds can be cell-specific and dependent on their chemical structure.
For instance, a study on pyrazole derivatives demonstrated varying cytotoxic effects on human breast adenocarcinoma cell lines, MCF7 and MDA-MB-231. nih.gov One derivative, designated as TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC₅₀ value of 17.7 ± 2.7 μM after 72 hours, while another, PYRIND, was more effective against MCF7 cells with an IC₅₀ of 39.7 ± 5.8 μM over the same period. nih.gov This highlights the cell-specific nature of the cytotoxic activity of these compounds. nih.gov
Further research into a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7, A549 (lung carcinoma), and PC-3 (prostate cancer) cell lines. rsc.org Several of these compounds exhibited IC₅₀ values ranging from 3.9 to 35.5 μM against MCF-7 cells. rsc.orgresearchgate.net Another novel pyrazole compound, PTA-1, was found to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines, while showing less cytotoxicity to non-cancerous human cells. nih.govresearchgate.net
The ability of certain pyrazole compounds to overcome drug resistance is also noteworthy. Three pyrazole compounds—EN12-4, EN12-2A, and EN7-2—were shown to have similar antiproliferative activity in both drug-sensitive and drug-resistant cell lines. nih.gov This suggests that these compounds can circumvent common mechanisms of drug resistance. nih.gov Interestingly, a taxol-resistant cell line, A549/T24, showed increased sensitivity to these pyrazole derivatives. nih.gov
| Compound/Derivative | Cell Line | IC₅₀ (μM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | 72 | nih.gov |
| PYRIND | MCF7 | 39.7 ± 5.8 | 72 | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazoles (general) | MCF-7 | 3.9–35.5 | Not Specified | rsc.orgresearchgate.net |
| RDS 60 | CAL 27 | 10.8 | 24 | semanticscholar.org |
| RDS 60 | FaDu | 12.4 | 24 | semanticscholar.org |
| RDS 60 | CAL 27 | 2.5 | 48 | semanticscholar.org |
| RDS 60 | FaDu | 2.9 | 48 | semanticscholar.org |
Mechanistic Exploration of Cellular Pathways and Molecular Targets Modulated by the Compound
Research into the mechanisms of action of pyrazole derivatives has revealed their ability to modulate key cellular pathways involved in cell survival and death, particularly apoptosis.
Several studies have shown that pyrazole compounds can induce apoptosis in cancer cells. nih.govnih.gov This programmed cell death is often mediated through the activation of caspases, a family of protease enzymes. For example, the pyrazole derivative PTA-1 was found to induce phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation in triple-negative breast cancer cells (MDA-MB-231), all of which are hallmarks of apoptosis. nih.govresearchgate.net However, in the same study, other pyrazole derivatives led to a decrease in caspase-3 and caspase-7 activities in MDA-MB-231 cells, indicating diverse mechanisms of action even within the same class of compounds. nih.gov
A key molecular target for many anticancer pyrazole derivatives is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.gov Anti-apoptotic proteins like Bcl-2 prevent cell death, and their inhibition is a promising strategy in cancer therapy. nih.govnih.gov A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to effectively target and inhibit Bcl-2, leading to the activation of pro-apoptotic proteins such as Bax and p53, and ultimately, caspase-3. rsc.orgnih.gov Molecular docking studies have confirmed the high binding affinity of some of these pyrazoles to the Bcl-2 protein. rsc.orgresearchgate.net In a study on head and neck squamous cell carcinoma cell lines, the benzimidazole (B57391) carbamate (B1207046) ester derivative RDS 60 was shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. semanticscholar.org
Beyond the Bcl-2 pathway, some pyrazole compounds have been shown to interfere with the cell cycle and microtubule dynamics. PTA-1 was observed to arrest cells in the S and G2/M phases of the cell cycle. nih.govresearchgate.net Furthermore, gene expression analysis suggested a mechanism similar to that of tubulin inhibitors, and subsequent biochemical assays confirmed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization. nih.govresearchgate.netnih.gov Similarly, the pyrazole compound EN12-2A is also thought to act by depolymerizing the microtubular system. nih.gov
Antimicrobial Activity Studies (in vitro)
The pyrazole scaffold is a common feature in compounds with demonstrated antimicrobial properties. nih.gov Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.
Assessment of Antibacterial and Antifungal Potency Against Model Organisms
Pyrazole derivatives have shown considerable potency against Gram-positive bacteria, particularly staphylococci and enterococci. nih.gov A study identified eleven pyrazole derivatives that were active against these pathogens, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.gov Some of these compounds were also effective against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL. researchgate.net
The antimicrobial activity is not limited to bacteria. Pyrazole-based heterocycles have also demonstrated antifungal activity. nih.gov In one study, most of the tested compounds showed effective antibacterial and antifungal activity, with inhibition diameters ranging from 1 to 25 mm against strains like Staphylococcus aureus, Haemophilus, and Candida albicans. nih.gov Novel 1,2,4-triazoles containing a benzimidazole moiety exhibited good fungicidal activity with MIC₅₀ values between 0.78 to 1.56 μg/mL. nih.gov Additionally, Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol showed higher antifungal activities than the free ligands against all tested Candida strains, with MIC values ranging from 15.62 to 125 μg mL⁻¹. nih.gov
| Compound/Derivative Class | Organism | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococci and Enterococci | As low as 0.78 μg/mL | nih.gov |
| Pyrazole-derived hydrazones | Drug-resistant S. aureus and A. baumannii | As low as 0.39 μg/mL | researchgate.net |
| Benzimidazolyl-1,2,4-triazole derivatives | Fungi | MIC₅₀ of 0.78 to 1.56 μg/mL | nih.gov |
| Carbazole (B46965) derivatives (A₉) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ of 6.80 μg/mL | arabjchem.org |
| Carbazole derivatives (A₉) | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ of 6.37 μg/mL | arabjchem.org |
| Co(II) and Cu(II) complexes with benzotriazole (B28993) ligand | Candida species | 15.62 - 125 μg/mL | nih.gov |
Investigation of Potential Modes of Action at the Microbial Cellular Level
The mechanism by which pyrazole derivatives exert their antimicrobial effects appears to involve the disruption of the microbial cell membrane. nih.gov Studies on potent anti-staphylococci and anti-enterococci pyrazole compounds suggest that their plausible mode of action is the permeabilization of the cell membrane. nih.gov This was determined through flow cytometry and protein leakage assays. nih.gov
Further evidence for membrane targeting comes from studies on novel carbazole derivatives decorated with a 3-(piperazin-1-yl)propan-2-ol moiety. arabjchem.orgdoi.org These compounds were designed as membrane-targeting agents, and their antibacterial activity was investigated through various biochemical assays, supporting this proposed mechanism. arabjchem.orgdoi.org The ability of these compounds to disrupt the bacterial membrane makes them promising candidates for further development as antimicrobial agents. nih.govresearchgate.net
Chemical Reactivity, Derivatization, and Analog Synthesis of Propan 2 Yl 4 Pyrazol 1 Ylbenzoate
Reactions of the Ester Moiety
The ester functional group in propan-2-yl 4-pyrazol-1-ylbenzoate is a key site for chemical modification, allowing for cleavage or transformation into other functional groups.
Hydrolysis and Transesterification Reactions
The ester linkage can be cleaved through hydrolysis or altered via transesterification, yielding the corresponding carboxylic acid or a new ester, respectively.
Hydrolysis: The hydrolysis of the isopropyl ester to 4-(1H-pyrazol-1-yl)benzoic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. nih.gov Base-catalyzed hydrolysis, or saponification, is generally a more facile process, carried out by heating the ester with a base like sodium hydroxide. The choice of conditions can be influenced by the stability of the pyrazole (B372694) ring to the reaction medium.
Transesterification: This process involves the reaction of the isopropyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. chemscene.comuwindsor.ca For instance, reacting this compound with an excess of methanol (B129727) and an acid catalyst would lead to the formation of methyl 4-(1H-pyrazol-1-yl)benzoate. libretexts.org The reaction is typically driven to completion by using the new alcohol as the solvent. libretexts.org Heterogeneous catalysts, such as mixed metal oxides, have also been shown to be effective for transesterification under mild conditions, including at room temperature. chemscene.com
Table 1: Representative Conditions for Ester Transformations
| Transformation | Reagents and Conditions | Product | Reference(s) |
| Hydrolysis (Acidic) | H₂SO₄, H₂O, Heat | 4-(1H-pyrazol-1-yl)benzoic acid | nih.gov |
| Hydrolysis (Basic) | NaOH, H₂O/EtOH, Heat | Sodium 4-(1H-pyrazol-1-yl)benzoate | bldpharm.com |
| Transesterification | R'OH (excess), Acid or Base Catalyst | 4-(1H-pyrazol-1-yl)benzoate ester of R'OH | chemscene.comuwindsor.calibretexts.org |
Reduction to Alcohol Derivatives
The ester group can be reduced to a primary alcohol, (4-(1H-pyrazol-1-yl)phenyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. acs.orgmdpi.com
Lithium Aluminum Hydride (LAH): This is a powerful and commonly used reagent for the reduction of esters to primary alcohols. encyclopedia.pubnih.govlibretexts.org The reaction is typically carried out in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran. The reduction of pyrazole-containing esters with LAH has been reported to proceed in good yield. msu.edu
Table 2: Conditions for Ester Reduction
| Reagent | Solvent | Product | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (4-(1H-pyrazol-1-yl)phenyl)methanol | encyclopedia.pubmsu.edu |
Functionalization of the Pyrazole Ring
The pyrazole ring is an electron-rich heterocycle, making it susceptible to various functionalization reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core
The pyrazole ring can undergo both electrophilic and nucleophilic substitution, with the regioselectivity being influenced by the electronic nature of the ring and any existing substituents. Generally, electrophilic substitution occurs preferentially at the C4 position, while nucleophilic attack is favored at the C3 and C5 positions.
Electrophilic Substitution: Due to the electron-donating nature of the nitrogen atoms, the C4 position of the pyrazole ring is the most electron-rich and thus the primary site for electrophilic attack. Halogenation, nitration, and sulfonation can be achieved at this position.
Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich pyrazoles, SNAr can occur, particularly if the pyrazole ring is substituted with strong electron-withdrawing groups. For instance, a chloro substituent at the C5 position can be displaced by nucleophiles, a reaction that can be facilitated by microwave irradiation.
Table 3: Regioselectivity of Pyrazole Functionalization
| Reaction Type | Position(s) | Rationale | Reference(s) |
| Electrophilic Substitution | C4 | Highest electron density | |
| Nucleophilic Substitution | C3, C5 | Electron-deficient positions |
Metal-Catalyzed Coupling Reactions for Further Pyrazole Decoration
Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the pyrazole ring. These reactions typically involve the coupling of a pyrazole derivative (often halogenated or a boronic acid/ester) with a suitable coupling partner.
Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. For example, a bromo-substituted pyrazole can be coupled with an arylboronic acid to introduce a new aryl group.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, allowing for the introduction of alkenyl groups onto the pyrazole ring.
Copper-Catalyzed Reactions: Copper catalysts have been employed for various coupling reactions, including C-N bond formation to introduce amino groups or other nitrogen-containing substituents onto the pyrazole ring. nih.gov
Modifications on the Benzoate (B1203000) Phenyl Ring
The benzoate phenyl ring can also be functionalized, primarily through electrophilic aromatic substitution. The directing effect of the substituents on the ring is a critical consideration for predicting the outcome of these reactions.
Table 4: Directing Effects of Substituents on the Benzoate Ring
| Substituent | Electronic Effect | Directing Influence | Reference(s) |
| -COOR (Ester) | Deactivating, Electron-withdrawing | Meta | acs.org |
| -Pyrazol-1-yl | Activating, Electron-donating | Ortho, Para | acs.org |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) to Introduce Diverse Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify heterocyclic compounds like pyrazoles. researchgate.net The halogenated derivatives of this compound, obtained as described in the previous section, are excellent substrates for these reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.com This reaction is widely used to form biaryl structures. For instance, a 4-bromo or 4-iodopyrazole (B32481) derivative of the this compound scaffold can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents at the C4 position of the pyrazole ring. nih.govrsc.org The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a more modern precatalyst system, a base like sodium carbonate or potassium phosphate, and a solvent system such as aqueous dioxane. researchgate.netmdpi.com
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A 4-halopyrazol-1-ylbenzoate ester can serve as the halide partner in this reaction. For example, the Heck reaction of a 4-iodo-1H-pyrazole with an alkene can yield a 4-alkenyl-1H-pyrazole. researchgate.net This reaction allows for the introduction of vinyl groups, which can be further functionalized.
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orgchemicalbook.comlibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. A 4-iodo or 4-bromopyrazol-1-ylbenzoate derivative can be coupled with a variety of terminal alkynes to introduce alkynyl substituents at the C4 position of the pyrazole ring. researchgate.net These alkynylpyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.net
Table 2: Overview of Cross-Coupling Reactions on Pyrazole Scaffolds (Note: This table provides a general overview of cross-coupling reactions on pyrazole derivatives, as specific examples for this compound were not found in the cited literature.)
| Reaction | Coupling Partners | Catalyst System | Product | Reference |
| Suzuki-Miyaura | 4-Halopyrazole derivative + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Arylpyrazole derivative | researchgate.netmdpi.com |
| Heck | 4-Halopyrazole derivative + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(OEt)₃) | 4-Alkenylpyrazole derivative | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Sonogashira | 4-Halopyrazole derivative + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynylpyrazole derivative | researchgate.netwikipedia.orgchemicalbook.comlibretexts.orgorganic-chemistry.org |
Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
The this compound scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules with potential applications in drug discovery. nih.goveurekaselect.comresearchgate.net The term "hybrid molecule" refers to a chemical entity that combines two or more pharmacophoric units from different bioactive compounds. This approach aims to create novel structures with improved or synergistic biological activities.
The synthesis of such hybrids often involves the derivatization of the this compound core through the reactions described above. For example, a substituent introduced via a cross-coupling reaction can be further modified to link another pharmacophore. Alternatively, the carboxylic acid functionality of the benzoate moiety can be activated and coupled with an amine-containing bioactive molecule to form an amide linkage.
Research has demonstrated the synthesis of pyrazole-based hybrid molecules for various therapeutic targets. For instance, pyrazole-containing hybrids have been designed and synthesized as potential anticancer agents and antimicrobial compounds. nih.goveurekaselect.comnih.gov The general strategy involves preparing functionalized pyrazole intermediates, such as those derived from this compound, and then coupling them with other heterocyclic or aromatic systems known for their biological relevance.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Propan 2 Yl 4 Pyrazol 1 Ylbenzoate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating and quantifying Propan-2-yl 4-pyrazol-1-ylbenzoate from its potential impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and versatility. A typical method development and validation would proceed as follows:
Method Development: The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for a molecule with the aromatic and ester characteristics of this compound.
Mobile Phase: A gradient elution is often preferred to ensure the separation of compounds with a range of polarities. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would start with a lower concentration of the organic phase and gradually increase to elute more non-polar compounds.
Detection: A Diode Array Detector (DAD) is highly suitable as it can monitor multiple wavelengths simultaneously, which is useful for detecting impurities that may have different absorption maxima than the parent compound. oatext.com The UV spectrum of this compound would be scanned to determine the optimal wavelength for detection, likely in the range of its aromatic absorbance.
Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from known impurities and a clean baseline in a blank chromatogram.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 50-150% of the expected sample concentration).
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. An improved HPLC-DAD method for isopropyl esters has demonstrated an LOD of 0.96 μg/g and an LOQ of 2.91 μg/g. oatext.com
Interactive Data Table: Representative HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report Value | 0.1 µg/mL |
| LOQ | Report Value | 0.3 µg/mL |
| Specificity | No interference at the retention time of the main peak | Complies |
While HPLC is generally preferred for a compound of this nature, Gas Chromatography (GC) could be applicable for the analysis of volatile impurities or if the compound is derivatized to increase its volatility. For instance, residual solvents from the synthesis process or volatile starting materials could be quantified by headspace GC. A study on the determination of (propan-2-yl) benzene (B151609) in petroleum distillates utilizes multi-dimensional gas chromatography, showcasing the technique's capability for separating specific isomers. mdpi.com
If this compound itself were to be analyzed by GC, it would likely require derivatization to a more volatile form, although this is less common when a robust HPLC method is available. A GC-MS method for the analysis of nitrogen-containing compounds utilized a polyethylene (B3416737) glycol polar stationary phase column, which could be suitable for pyrazole (B372694) derivatives. mdpi.com
This compound itself is not chiral. However, if chiral centers were introduced into the molecule through synthesis or degradation, chiral chromatography would be essential to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the enantioselective separation of chiral pyrazole derivatives. acs.org The choice of mobile phase (normal or polar organic) would significantly impact the resolution and analysis time. acs.org Enantioselective liquid chromatography is a preferred method for monitoring stereoselective synthesis and for the preparative separation of enantiomers for further study. acs.org
Hyphenated Techniques (LC-MS, GC-MS) for Impurity Profiling and Metabolic Stability Studies (in vitro)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for impurity profiling and metabolic stability studies.
Impurity Profiling: LC-MS is a powerful tool for the detection, identification, and quantification of impurities. resolvemass.ca It combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry. resolvemass.ca This technique is highly sensitive and specific, allowing for the characterization of impurities even at trace levels. resolvemass.caresearchgate.net During method development, different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) would be evaluated to achieve optimal ionization of this compound and its impurities. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities.
Interactive Data Table: Hypothetical Impurity Profile of this compound by LC-MS
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure | Classification |
| 5.2 | 203.08 | 4-Pyrazol-1-ylbenzoic acid | Starting Material/Degradant |
| 8.5 | 231.11 | This compound | Main Compound |
| 9.1 | 247.10 | Hydroxylated this compound | Oxidative Impurity |
| 10.3 | 259.10 | Dimer impurity | Process Impurity |
In Vitro Metabolic Stability: Understanding the metabolic fate of a compound is crucial. The pyrazole ring is generally considered to be metabolically stable. mdpi.comnih.govnih.gov However, substituents on the pyrazole or the ester group are potential sites for metabolism. In vitro metabolic stability studies are typically conducted using liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450s.
The procedure would involve incubating this compound with the liver fraction and co-factors, then quenching the reaction at various time points. The remaining amount of the parent compound would be quantified by LC-MS/MS. The disappearance of the parent compound over time allows for the calculation of its in vitro half-life and intrinsic clearance. Metabolites formed during the incubation can also be identified using LC-MS/MS by searching for expected metabolic transformations (e.g., hydroxylation, hydrolysis of the ester). For instance, the ester moiety of this compound could be a primary site for hydrolysis by esterases present in the liver fractions.
Spectrophotometric Methods for Quantitative Determination
While chromatography is the preferred method for its specificity, spectrophotometric methods can be employed for a simpler, more rapid quantification of this compound, particularly in bulk form or in simple formulations where interfering substances are absent.
A common spectrophotometric assay for esters involves their conversion to hydroxamic acids, which then form a colored complex with ferric ions. tandfonline.comtandfonline.com The absorbance of this complex can be measured at a specific wavelength (e.g., 540 nm) and is proportional to the concentration of the ester. tandfonline.com The method would require the development of a calibration curve using standards of known concentration. It is important to note that this method is not specific and any other esters present in the sample would interfere with the analysis.
Another approach is direct UV spectrophotometry. A solution of this compound in a suitable solvent (e.g., ethanol (B145695), methanol) would be prepared and its absorbance measured at its wavelength of maximum absorption (λmax). The concentration can be determined using a calibration curve or the Beer-Lambert law, provided the molar absorptivity is known. This method is also susceptible to interference from any impurities that absorb at the same wavelength.
Interactive Data Table: Comparison of Analytical Techniques
| Technique | Application | Advantages | Limitations |
| HPLC-UV/DAD | Purity, Quantification | High resolution, specific, quantitative | Requires method development, more complex instrumentation |
| GC-MS | Volatile impurities | High sensitivity for volatiles | Not suitable for non-volatile compounds without derivatization |
| LC-MS | Impurity ID, Metabolic studies | High sensitivity, structural information | Expensive, complex data analysis |
| Spectrophotometry | Bulk quantification | Simple, rapid, inexpensive | Non-specific, prone to interference |
Conclusion and Future Perspectives on Propan 2 Yl 4 Pyrazol 1 Ylbenzoate Research
Summary of Key Research Findings and Contributions to the Field
Research on the specific chemical compound Propan-2-yl 4-pyrazol-1-ylbenzoate is not extensively available in the public domain. While the individual components of the molecule—a pyrazole (B372694) ring, a benzoate (B1203000) group, and a propan-2-yl (isopropyl) ester—are common motifs in medicinal chemistry and materials science, their specific combination in this arrangement appears to be a novel area of investigation.
The pyrazole nucleus is a well-established pharmacophore found in a variety of biologically active compounds. nih.gov Pyrazole derivatives have been shown to possess a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net For instance, some pyrazole-containing compounds have been investigated for their potential as anti-inflammatory agents by targeting enzymes like COX-2. researchgate.net Others have shown promise in cancer research, with derivatives exhibiting cytotoxic effects against various cancer cell lines. nih.gov
The benzoate moiety is also a common structural feature in many organic compounds with diverse applications. Isopropyl benzoate, for example, has been utilized as an inducer for the biosynthesis of phloroglucinol (B13840) in E. coli. medchemexpress.com
Given the absence of direct research on this compound, its contribution to the field remains to be established. However, based on the known properties of its constituent parts, it represents a compound of interest for future research endeavors.
Unexplored Avenues and Challenges in Synthesis, Characterization, and Theoretical Understanding
The primary challenge concerning this compound is the lack of established synthetic routes and characterization data in the scientific literature. While general methods for the synthesis of pyrazole derivatives and benzoate esters are well-documented, the specific conditions required for the efficient and high-yield synthesis of this particular molecule have not been reported.
Future research should focus on developing a reliable synthetic pathway. This could potentially involve a multi-step synthesis, starting with the formation of the pyrazole ring, followed by its attachment to the benzoic acid backbone, and finally, esterification with propan-2-ol. A possible synthetic strategy could involve the reaction of a 4-(1H-pyrazol-1-yl)benzoic acid intermediate with propan-2-ol under esterification conditions. The synthesis of related compounds, such as Methyl 4-(1H-pyrazol-3-yl) benzoate, has been achieved from precursors like 4-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester. chemicalbook.com
Once synthesized, a thorough characterization using modern analytical techniques will be crucial. This would include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy to identify the functional groups present.
X-ray Crystallography to determine the single-crystal structure, providing definitive proof of the molecular geometry and intermolecular interactions in the solid state.
Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. These computational approaches can complement experimental findings and aid in understanding the compound's potential properties.
Potential for Further Mechanistic Studies of Molecular Interactions and Biological Relevance
The structural features of this compound suggest several avenues for mechanistic studies. The presence of the pyrazole and benzoate rings, both of which are capable of participating in π-π stacking and hydrogen bonding (if appropriate functional groups are introduced), indicates the potential for interesting intermolecular interactions.
Further research could explore:
Enzyme Inhibition Studies: Given that many pyrazole derivatives are known enzyme inhibitors, investigating the interaction of this compound with various enzymes, such as cyclooxygenases (COX) or kinases, could be a fruitful area of research. researchgate.net
Receptor Binding Assays: The molecule could be screened against a panel of biological receptors to identify any potential binding affinity, which could allude to its pharmacological relevance. For example, derivatives of pyrazole have been investigated as androgen receptor antagonists. google.com
DNA/Protein Interaction Studies: Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism could be employed to study the binding of the compound to DNA and proteins, which is a common mechanism of action for some anticancer agents.
The biological relevance of this compound is currently unknown. However, based on the known activities of similar pyrazole-containing molecules, it could be hypothesized to have potential in areas such as:
Neuroprotective Effects: Some N-propananilide derivatives bearing a pyrazole ring have been investigated for their neuroprotective potential. nih.gov
Anti-inflammatory Activity: The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cells. nih.gov
Emerging Applications and Future Directions in Chemical and Biological Sciences, Including Materials Science or Agrochemicals (if relevant research emerges)
While no applications for this compound have been reported, its structure suggests potential for exploration in various fields beyond medicine.
Materials Science: The rigid, aromatic structure of the molecule could make it a candidate for incorporation into novel organic materials. Its properties could be tuned by further functionalization. Pyrazole derivatives have been used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: Pyrazole-containing compounds are widely used as herbicides, insecticides, and fungicides. researchgate.net Therefore, this compound and its derivatives could be screened for potential agrochemical activity.
Future research should be directed towards the synthesis of a library of derivatives of this compound with modifications to the pyrazole and benzoate rings. This would allow for a systematic investigation of the structure-activity relationships (SAR) and could lead to the discovery of compounds with optimized properties for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Propan-2-yl 4-pyrazol-1-ylbenzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-pyrazol-1-ylbenzoic acid with propan-2-ol via esterification. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for ester bond formation), and catalysts (e.g., H₂SO₄ or DCC). Reaction progress can be monitored using thin-layer chromatography (TLC) with a solvent system like toluene:ethyl acetate:water (8.7:1.2:1.1) and visualized via iodine vapor . Post-synthesis purification may involve recrystallization in ethanol or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, pyrazole C-N stretch ~1550 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm). ¹³C NMR confirms ester carbonyl (~165 ppm) and pyrazole carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.12) .
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA calculates molecular orbitals, electrostatic potential surfaces, and local kinetic energy densities. For example, the Colle-Salvetti correlation-energy formula can model electron density distributions . Multiwfn software visualizes frontier orbitals (HOMO/LUMO) and performs topology analysis of electron density .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles. For example, pyrazole ring planarity and ester group orientation can be validated using cif files. Refinement software (e.g., SHELX) resolves disorder in isopropyl groups. Crystallographic reports in Acta Crystallographica Section E offer benchmark data .
Q. What strategies address contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Benchmarking : Compare DFT-derived IR/NMR spectra with experimental data; adjust basis sets (e.g., B3LYP/6-311++G**) or include solvent effects (PCM model) .
- Dynamic Effects : Molecular dynamics simulations account for conformational flexibility (e.g., isopropyl rotation) that static DFT models may overlook .
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl) at the pyrazole 3-position to enhance electrophilicity.
- Bioisosteric Replacement : Replace the ester group with amides to improve metabolic stability. Reaction conditions for substitutions (e.g., nucleophilic agents in DMSO) are optimized via kinetic studies .
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2) based on pyrazole-ester interactions .
Q. What experimental designs validate mechanistic pathways in this compound reactions?
- Methodological Answer :
- Isotopic Labeling : ¹⁸O-labeled esters track hydrolysis pathways via GC-MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In-situ Monitoring : ReactIR captures transient intermediates during esterification or ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
